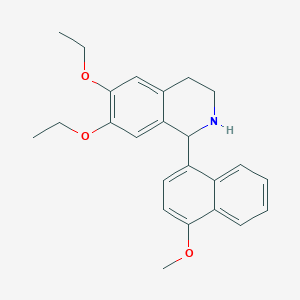
6-nitro-2-oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitro group, a triazole ring, and a chromene core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Amidation: The final step involves the formation of the carboxamide group by reacting the nitro-chromene derivative with the triazole compound under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Dihydrochromene derivatives: Formed from the reduction of the chromene core.
Substituted chromenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Antioxidant activity: Acts as an antioxidant, scavenging free radicals.
Medicine
Anti-inflammatory: Shows promise as an anti-inflammatory agent.
Anticancer: Potential use in cancer therapy due to its ability to inhibit certain cancer cell lines.
Industry
Dye and pigment production: Used in the synthesis of dyes and pigments due to its chromene core.
Pharmaceutical intermediates: Serves as an intermediate in the production of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-nitro-2-oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: It can modulate signaling pathways related to inflammation and apoptosis, such as the NF-κB and caspase pathways.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the triazole ring but shares the chromene core and nitro group.
2-oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide: Lacks the nitro group but contains the triazole ring and chromene core.
Uniqueness
6-nitro-2-oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide is unique due to the combination of its nitro group, triazole ring, and chromene core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H7N5O5 |
|---|---|
Molecular Weight |
301.21 g/mol |
IUPAC Name |
6-nitro-2-oxo-N-(1,2,4-triazol-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C12H7N5O5/c18-11(15-16-5-13-14-6-16)9-4-7-3-8(17(20)21)1-2-10(7)22-12(9)19/h1-6H,(H,15,18) |
InChI Key |
VKMYOMGYFVRPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11506983.png)
![5,9,9-trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione](/img/structure/B11506997.png)
![8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11507004.png)

![5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide](/img/structure/B11507015.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11507022.png)
![3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11507023.png)
![5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11507028.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B11507029.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507033.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11507041.png)
![4-chloro-N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide](/img/structure/B11507043.png)

![3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione](/img/structure/B11507052.png)
